

# Measuring PROTAC Efficacy: A Guide to Cell-Based Assays

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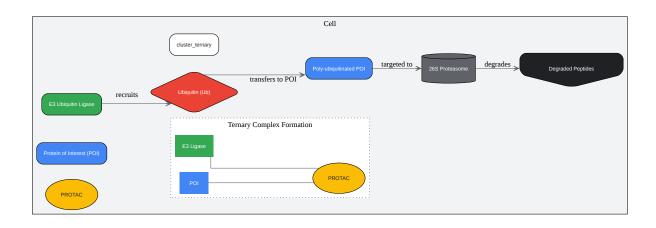
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

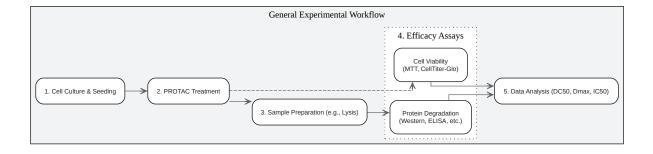
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein by hijacking the cell's own ubiquitin-proteasome system.[1][2] This unique mechanism of action necessitates a specialized toolkit of cell-based assays to accurately quantify their efficacy and elucidate their cellular effects. This document provides detailed protocols for key assays used to characterize PROTACs, along with guidance on data interpretation and presentation.

# The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.[1] One ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI.[2] The polyubiquitin chain acts as a molecular flag, marking the POI for degradation by the 26S proteasome.[1][2] The PROTAC molecule is then released to catalyze further degradation, highlighting its catalytic nature.[3][4]







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